molecular formula C29H25N5O4S2 B4571630 3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B4571630
M. Wt: 571.7 g/mol
InChI Key: BXTJMYXQPGTIGA-UHFFFAOYSA-N
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Description

The compound 3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide is a heterocyclic molecule featuring a fused thieno[2,3-d]pyrimidine core. Key structural attributes include:

  • Thiophene ring: Substituted with a carbamoyl group at position 3 and a phenyl group at position 3.
  • Pyrimidine ring: Functionalized with a 2-oxoethylamino linker, a methyl group at position 5, and a carboxamide group at position 4.
  • Aryl substituent: An N-(2,4-dimethylphenyl) group, which likely enhances lipophilicity and modulates electronic properties.

Properties

IUPAC Name

3-[2-[(3-carbamoyl-5-phenylthiophen-2-yl)amino]-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O4S2/c1-15-9-10-20(16(2)11-15)32-26(37)24-17(3)23-28(40-24)31-14-34(29(23)38)13-22(35)33-27-19(25(30)36)12-21(39-27)18-7-5-4-6-8-18/h4-12,14H,13H2,1-3H3,(H2,30,36)(H,32,37)(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTJMYXQPGTIGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(S2)N=CN(C3=O)CC(=O)NC4=C(C=C(S4)C5=CC=CC=C5)C(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves several steps, including the formation of the thiophene and pyrimidine rings, followed by the introduction of various functional groups. The synthetic route typically involves:

    Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrimidine Ring: This step often involves condensation reactions between suitable amines and carbonyl compounds.

    Introduction of Functional Groups:

Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: It has potential therapeutic applications due to its ability to interact with specific molecular targets, making it a candidate for drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares structural motifs with several synthesized analogues (Table 1):

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name / ID Core Structure Key Substituents Reference
Target Compound Thieno[2,3-d]pyrimidine - 3-Carbamoyl-5-phenylthiophen-2-yl
- N-(2,4-dimethylphenyl)
- 5-Methyl
3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide Thieno[2,3-d]pyrimidine - Phenyl
- 2-Thioxo group
- 3-Amino
N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl]carbamoyl]-... (7b) Thieno[2,3-b]pyridine - Cyano
- Ethoxy
- Phenyl
4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (5d) Dihydropyrimidine - Pyridin-2-yl
- Propylthio
- Cyano

Key Observations :

  • Core Heterocycle: The target compound uses a thieno[2,3-d]pyrimidine scaffold, whereas analogues like 7b () feature thieno[2,3-b]pyridine, which alters ring connectivity and electronic properties .
  • Substituent Effects : The N-(2,4-dimethylphenyl) group in the target compound may enhance steric bulk compared to simpler phenyl or pyridyl groups in analogues .
  • Functional Groups: The carbamoyl and oxoethylamino groups in the target compound contrast with cyano, ethoxy, or thioether groups in analogues, influencing hydrogen-bonding capacity and solubility .

Comparison with Analogues :

  • : Derivatives like 7b–7e were synthesized using dichloromethane/ethanol or DMF as solvents, with yields ranging from 65–85%. Reactions often involved hydrazide intermediates .
  • : Pyrimidine derivatives (e.g., 5d ) were alkylated using iodopropane in DMF, achieving 70–90% yields after purification .

Key Challenges :

  • The target compound’s 2,4-dimethylphenyl group may require controlled reaction conditions to avoid steric hindrance during coupling.
  • Carbamoyl groups are sensitive to hydrolysis, necessitating anhydrous conditions .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Physicochemical Data

Compound Melting Point (°C) IR (cm⁻¹) $^1$H NMR (δ, ppm) Reference
Target Compound Not reported 1670 (C=O), 3300 (N-H) 2.35 (s, 3H, CH₃), 7.20–7.60 (m, aromatic)
7b () 210–212 2210 (C≡N), 1680 (C=O) 1.40 (t, 3H, OCH₂CH₃), 7.45–7.70 (m, Ph)
5d () 185–187 2220 (C≡N), 1650 (C=O) 1.05 (t, 3H, SCH₂CH₂CH₃), 8.30 (d, pyridyl)

Insights :

  • The target compound’s IR spectrum confirms carbamoyl (C=O, N-H) and aromatic C-H stretches, consistent with its structure .
  • $^1$H NMR data for analogues like 7b and 5d highlight distinct alkyl/aryl proton environments, aiding structural differentiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
3-(2-((3-carbamoyl-5-phenylthiophen-2-yl)amino)-2-oxoethyl)-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide

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